molecular formula C15H14N2O4 B10984111 N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B10984111
M. Wt: 286.28 g/mol
InChI Key: VLZUAPIGRNYJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4′-Acetamidoacetophenone , is a chemical compound with the empirical formula C10H11NO2. It is a yellow solid with a melting point of 166-170 °C . This compound features an acetamido group (NHC(O)CH3) attached to a phenyl ring and a pyridine ring.

Preparation Methods

Synthetic Routes:: The synthesis of 4′-Acetamidoacetophenone involves the N-arylation of aniline derivatives. One common method is the reaction of 4-acetylacetanilide with 4-chloro-3-nitropyridine, followed by reduction of the nitro group to the amino group . The detailed synthetic route includes:

    Arylation Step:

    Reduction Step:

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.

Chemical Reactions Analysis

4′-Acetamidoacetophenone can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group to the amino group during synthesis.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

    Common Reagents: Sodium borohydride (for reduction), strong acids (for arylation), and other typical organic reagents.

    Major Products: The primary product is 4′-Acetamidoacetophenone itself.

Scientific Research Applications

This compound finds applications in:

    Medicine: It could serve as a building block for drug development due to its unique structure.

    Chemical Research: Used in studies related to heterocyclic compounds and organic synthesis.

Mechanism of Action

The precise mechanism of action remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While 4′-Acetamidoacetophenone is unique due to its pyridine ring and acetamido group, similar compounds include acetanilides, pyridine derivatives, and other N-aryl amides.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C15H14N2O4/c1-9(18)10-3-5-11(6-4-10)17-15(20)12-7-13(19)14(21-2)8-16-12/h3-8H,1-2H3,(H,16,19)(H,17,20)

InChI Key

VLZUAPIGRNYJGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.